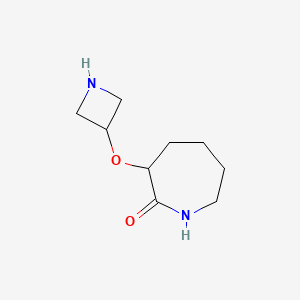

3-(Azetidin-3-yloxy)azepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(azetidin-3-yloxy)azepan-2-one |

InChI |

InChI=1S/C9H16N2O2/c12-9-8(3-1-2-4-11-9)13-7-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

ZRELJECPDJCWJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)OC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azetidin 3 Yloxy Azepan 2 One

Retrosynthetic Analysis of 3-(Azetidin-3-yloxy)azepan-2-one

Identification of Key Disconnections

The most apparent disconnections for this compound are at the ether linkage and the amide bond within the seven-membered ring.

Disconnection of the Ether Linkage: Cleavage of the C-O-C bond suggests two primary precursor fragments: a 3-hydroxyazetidine derivative and a 3-substituted azepan-2-one (B1668282), where the substituent is a good leaving group, such as a halide (e.g., bromine). This approach relies on a nucleophilic substitution reaction, for instance, a Williamson ether synthesis.

Disconnection of the Amide Bond: Breaking the amide bond of the azepan-2-one ring retrosynthetically leads to a linear amino acid precursor, specifically a 6-amino-3-(azetidin-3-yloxy)hexanoic acid. Subsequent cyclization (lactamization) would then form the seven-membered ring.

Precursor Identification and Availability

Based on the retrosynthetic analysis, the key precursors are identified as N-protected 3-hydroxyazetidine and 3-bromo-azepan-2-one.

3-Hydroxyazetidine and its Derivatives: 3-Hydroxyazetidine hydrochloride is a commercially available starting material. sigmaaldrich.com For many synthetic transformations, the nitrogen of the azetidine (B1206935) ring will require a protecting group, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions. The synthesis of these N-protected derivatives is well-documented. google.comgoogle.comwipo.int

3-Bromo-azepan-2-one: This precursor is not as readily available and would likely need to be synthesized. A plausible route is the direct α-bromination of ε-caprolactam (azepan-2-one). acs.org ε-Caprolactam itself is a widely available industrial chemical. wikipedia.org

Approaches to Azepan-2-one Ring Formation

The seven-membered azepan-2-one (ε-caprolactam) ring is a common structural motif, and several robust synthetic methods are established for its formation.

Lactamization Strategies for Seven-Membered Rings

Lactamization involves the intramolecular cyclization of an amino acid. In the context of synthesizing the target molecule, this would involve the cyclization of a precursor such as 6-amino-3-hydroxyhexanoic acid, followed by the introduction of the azetidine moiety, or the cyclization of 6-amino-3-(azetidin-3-yloxy)hexanoic acid itself. The formation of seven-membered rings via lactamization can be challenging due to entropic factors but can be achieved under specific conditions.

| Precursor | Reaction Type | Typical Reagents | Notes |

| 6-Aminohexanoic acid derivatives | Intramolecular amidation | Carbodiimides (e.g., DCC, EDC), Activating agents (e.g., HOBt) | Yields can be sensitive to reaction conditions and substrate substitution. |

Ring Expansion Methodologies for Azepan-2-ones

A powerful and widely used industrial method for the synthesis of ε-caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. For the synthesis of a 3-substituted azepan-2-one, a corresponding 2-substituted cyclohexanone would be required as the starting material.

| Starting Material | Key Intermediate | Rearrangement Catalyst | Product |

| Cyclohexanone | Cyclohexanone oxime | Strong acids (e.g., H₂SO₄, PPA) | Azepan-2-one (ε-Caprolactam) |

| 2-Hydroxycyclohexanone | 2-Hydroxycyclohexanone oxime | Strong acids | 3-Hydroxyazepan-2-one (B14912123) |

The direct α-bromination of ε-caprolactam is also a viable route to obtain 3-bromo-azepan-2-one, a key precursor for the subsequent etherification. acs.org This can be achieved using standard brominating agents.

Strategies for Azetidine Ring Construction

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific synthetic strategies. For the target molecule, an N-protected 3-hydroxyazetidine is the desired building block.

Common synthetic routes to N-substituted 3-hydroxyazetidines often start from epichlorohydrin (B41342) and a primary amine, such as benzylamine (B48309) or tert-butylamine. google.comgoogle.com The reaction proceeds through a cyclization to form the azetidine ring, followed by deprotection if necessary. The use of a protecting group on the nitrogen is crucial to direct the cyclization and prevent polymerization or other side reactions.

Another approach involves the cyclization of 1,3-diaminopropan-2-ol derivatives. researchgate.net This can be achieved through methods like a modified Mitsunobu reaction. rsc.org

| Starting Materials | Key Steps | Protecting Group (Example) | Final Product (before deprotection) |

| Epichlorohydrin, Benzylamine | Ring opening, Intramolecular cyclization | Benzyl (Bn) | N-Benzyl-3-hydroxyazetidine |

| Epichlorohydrin, tert-Butylamine | Ring opening, Intramolecular cyclization | tert-Butyl (t-Bu) | N-tert-Butyl-3-hydroxyazetidine |

| 1,3-Diaminopropan-2-ol derivatives | Mesylation, Intramolecular cyclization | Boc, etc. | N-Protected-3-hydroxyazetidine |

The final step in preparing the azetidine precursor often involves the removal of the protecting group, for example, hydrogenolysis for a benzyl group, to yield 3-hydroxyazetidine, which is typically isolated as its hydrochloride salt. chemicalbook.com

Cyclization Reactions for Four-Membered Nitrogen Heterocycles

The formation of the strained four-membered azetidine ring is a significant challenge in organic synthesis, often competing with elimination reactions. Intramolecular cyclization of a pre-formed acyclic precursor is the most common approach.

Selenium-Induced Cyclization: Organoselenium chemistry offers a method for the cyclization of secondary homoallylamines to form azetidine derivatives. This method involves the reaction of an amine with an electrophilic selenium reagent, which activates the double bond for intramolecular attack by the nitrogen atom.

Reductive Cyclization of Halogenated Imines: The reduction of β-haloalkylimines is another pathway to azetidines. This method typically involves the formation of an imine from a β-haloamine, followed by reduction, which can induce cyclization to the four-membered ring.

Intramolecular Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and reliable method for the cyclization of γ-amino alcohols to form azetidines. This reaction proceeds via the activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, facilitating intramolecular nucleophilic attack by the nitrogen atom. This method has been successfully applied to the synthesis of various substituted azetidines, including those derived from glycosyl β-amino alcohols and other complex precursors. For instance, the intramolecular Mitsunobu reaction of a suitable amino alcohol precursor in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can yield the azetidine core efficiently.

Aza-Michael Addition Approaches to Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a versatile C-N bond-forming reaction that has been applied to the synthesis of azetidine derivatives. A general approach involves the reaction of N-heterocycles with α,β-unsaturated esters, such as methyl 2-(azetidin-3-ylidene)acetate. This starting material can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. The subsequent aza-Michael addition of various nitrogen nucleophiles proceeds to yield functionalized 3-substituted azetidines. This strategy is particularly useful for creating libraries of compounds with diverse substituents on the azetidine ring.

A recent development describes a bio-activated intramolecular anti-aza-Michael addition for the stereoselective synthesis of hydantoin (B18101) derivatives, showcasing the potential for enzymatic control in such reactions.

Multicomponent Reactions in Azetidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of azetidines. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce highly substituted 2-(sulfonylimino)-4-(alkylimino)azetidines in good yields. Another strategy involves a four-component reaction that leverages the strain-release reactivity of 1-azabicyclo[1.1.0]butane to assemble functionalized azetidines in a modular fashion.

Direct Alkylation of Azabicyclo[1.1.0]butane with Organometal Reagents for Azetidine Formation

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a powerful intermediate for the rapid synthesis of 1,3-disubstituted azetidines. A general method involves the direct alkylation of ABB with organometallic reagents, such as Grignard reagents or organolithiums, in the presence of a copper catalyst like Cu(OTf)₂. This approach allows for the efficient installation of a wide range of alkyl, allyl, vinyl, and benzyl groups at the 3-position of the azetidine ring. The reaction proceeds via a strain-release mechanism, providing rapid access to bis-functionalized azetidines that are otherwise challenging to prepare.

| Method | Key Reagents | Typical Products | Reference |

| Intramolecular Mitsunobu | γ-amino alcohols, PPh |

Stereoselective Synthesis of this compound

Diastereoselective Control in Functionalization

Achieving diastereoselective control is critical during the synthesis of the chiral precursors, particularly for the 3-substituted azepan-2-one. The introduction of the hydroxyl group at the C3 position of the caprolactam ring can generate a stereocenter, and controlling its configuration relative to other potential stereocenters is paramount.

Strategies for diastereoselective functionalization often rely on substrate-directed reactions. For instance, the synthesis of hydroxylated 3-aminoazepanes has been achieved with high diastereoselectivity through substrate-directed epoxidation or dihydroxylation of a tetrahydroazepine intermediate. nih.gov A similar approach could be adapted for the synthesis of 3-hydroxyazepan-2-one, where a directing group on the azepane ring guides the incoming hydroxyl group to a specific face of the molecule.

Furthermore, cascade reactions, such as a double Michael addition, have been employed to create highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org This principle of using cascade reactions to set multiple stereocenters in a single, controlled transformation could be applied to the azepanone framework. Computational methods, like Density Functional Theory (DFT), can also be valuable in predicting the stereochemical outcome, as demonstrated in the diastereoselective synthesis of 7-azanorbornanes where steric factors were found to govern the facial selectivity of the cycloaddition. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of the coupling reaction between the azetidine and azepanone fragments is essential for maximizing the yield and purity of the final product. The primary focus would be on the conditions for ether formation, hypothetically via a Williamson ether synthesis or a Mitsunobu reaction.

Plausible Synthetic Routes for Ether Formation:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. In this context, N-protected 3-hydroxyazepan-2-one could be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This would then react with an N-protected azetidin-3-yl derivative bearing a good leaving group (e.g., a tosylate or mesylate) in an SN2 reaction. masterorganicchemistry.comwikipedia.org

Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a pronucleophile, inverting the stereochemistry of the alcohol. Here, N-protected 3-hydroxyazepan-2-one would act as the nucleophile and N-protected azetidin-3-ol (B1332694) as the alcohol component, reacting in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.orgorganic-chemistry.orgnih.gov

The choice of solvent is critical for controlling reaction rates and suppressing side reactions.

For a Williamson ether synthesis , polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without participating in hydrogen bonding, which would otherwise hinder the nucleophile. chem-station.com Solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would be suitable choices.

For a Mitsunobu reaction , THF is the most common solvent. It effectively dissolves the reagents and intermediates without significant interference. wikipedia.org The polarity of the solvent can influence the ratio and interconversion of reaction intermediates. wikipedia.org

Table 1: Illustrative Solvent Effects on a Hypothetical Williamson Ether Synthesis

| Entry | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Toluene | 80 | 35 |

| 2 | THF | 66 | 65 |

| 3 | Acetonitrile | 82 | 70 |

| 4 | DMF | 80 | 85 |

This table is a hypothetical representation based on general principles of SN2 reactions.

Catalyst Selection and Loading

In the context of the proposed syntheses, "catalyst" can refer to reagents that are consumed but essential for the reaction, or true catalysts used in precursor synthesis.

For the Williamson ether synthesis , the "catalyst" is the strong base used to generate the alkoxide. Sodium hydride (NaH) is a common choice because the byproduct, hydrogen gas, is non-nucleophilic and easily removed from the reaction mixture. youtube.com

For the Mitsunobu reaction , the key reagents are the phosphine and the azodicarboxylate. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are standard, though alternatives exist to simplify purification. organic-chemistry.org For instance, using resin-bound triphenylphosphine can allow for the easy removal of the phosphine oxide byproduct by filtration. wikipedia.org

In the synthesis of the precursors, catalysts may be essential. For example, palladium on carbon (Pd/C) is a standard catalyst for hydrogenation steps, such as debenzylation of a protected nitrogen atom. Gold-catalyzed cyclization has also been shown to be effective in the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov

Table 2: Hypothetical Reagent Screen for a Mitsunobu Reaction

| Entry | Phosphine | Azodicarboxylate | Hypothetical Yield (%) |

| 1 | PPh₃ | DEAD | 75 |

| 2 | PPh₃ | DIAD | 78 |

| 3 | PBu₃ | DEAD | 70 |

| 4 | PPh₃ | DCAD¹ | 76 (Easier Purification) |

¹DCAD: Di-(4-chlorobenzyl)azodicarboxylate This table is a hypothetical representation based on known Mitsunobu reaction principles.

Temperature and Pressure Optimization

Temperature is a crucial parameter to control. The Williamson ether synthesis can be performed at a range of temperatures, from room temperature to reflux, depending on the reactivity of the substrates. chem-station.com

The Mitsunobu reaction is typically initiated at a low temperature (e.g., 0 °C or -78 °C) during the addition of the azodicarboxylate, which can be exothermic. wikipedia.orgorgsyn.org The reaction is then often allowed to warm to room temperature and stirred for several hours to proceed to completion. nih.gov For sterically hindered alcohols, elevated temperatures may be required to achieve reasonable yields. orgsyn.org

Pressure is generally not a significant variable for these solution-phase reactions unless a volatile reagent or byproduct is involved. Standard atmospheric pressure is typically sufficient.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts. A multi-step purification protocol would likely be employed.

Aqueous Workup and Extraction: After the reaction is complete, an initial purification step typically involves quenching the reaction and performing a liquid-liquid extraction. For instance, the reaction mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water or a saturated sodium bicarbonate solution to remove water-soluble impurities and acids. nih.govgoogle.com

Chromatography: The primary method for purifying neutral organic compounds is silica (B1680970) gel flash column chromatography. nih.gov A gradient of solvents, such as a mixture of hexanes and ethyl acetate, would be used to elute the components from the silica gel based on their polarity. This technique would be crucial for separating the desired product from byproducts, especially in a Mitsunobu reaction where triphenylphosphine oxide and the reduced hydrazine (B178648) are major impurities. orgsyn.org

Recrystallization or Distillation: If the final product is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. For liquid products, distillation under reduced pressure might be an option, provided the compound is thermally stable.

Specialized Techniques: For specific impurities, other methods may be needed. The purification of crude caprolactam, for example, can involve techniques like treatment with alkaline compounds or dry-sweating to remove impurities. google.comresearchgate.netgoogle.com While not directly applicable to the final product, these methods highlight the range of techniques available for purifying precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Azetidin 3 Yloxy Azepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial relationship of atoms.

Proton (¹H) NMR for Connectivity and Proximity

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and spin-spin coupling between neighboring protons reveals their connectivity. For 3-(Azetidin-3-yloxy)azepan-2-one, distinct signals are expected for the protons on the azetidine (B1206935) ring, the azepanone ring, and the linking ether group.

The expected ¹H NMR signals would allow for the assignment of protons in different parts of the molecule. For instance, the protons on the carbon adjacent to the ether oxygen in both the azetidine and azepanone rings would likely appear at a lower field (higher ppm value) due to the oxygen's electron-withdrawing effect. The coupling constants (J values) between adjacent protons would help establish the connectivity within each ring system.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. chemscene.com The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

Key signals would include the carbonyl carbon (C=O) of the lactam in the azepanone ring, which is expected to resonate at a significantly downfield position (typically 170-180 ppm). matrix-fine-chemicals.com The carbons bonded to the ether oxygen and the nitrogen atoms would also have characteristic chemical shifts, typically in the range of 50-80 ppm. chemscene.comnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges. Actual experimental data is required for precise assignments.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Azepanone) | 175.6 |

| C-O (Azepanone) | ~70-80 |

| C-O (Azetidine) | ~60-70 |

| CH₂ (Azepanone) | ~20-40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Correlation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). wikipedia.org It would reveal correlations between adjacent protons within the azetidine and azepanone rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning which proton is attached to which carbon, matching the data from ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.org HMBC is critical for connecting the different fragments of the molecule. For example, it would show a correlation from the proton on the C-O of the azetidine ring to the carbon on the C-O of the azepanone ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the 3D structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₆N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|

Fragmentation Pattern Analysis for Structural Features

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure, as specific bonds break to form characteristic fragment ions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. youtube.com By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds. Each functional group exhibits characteristic absorption bands at specific wavenumbers, providing a molecular "fingerprint". docbrown.info

For this compound, the IR spectrum is expected to display several key absorption bands that correspond to its constituent parts: the lactam, the secondary amine, the ether linkage, and the alkane backbone.

The most prominent feature in the IR spectrum would be the strong, sharp absorption band for the carbonyl (C=O) group of the seven-membered lactam ring. This band is typically found in the range of 1650-1690 cm⁻¹ for cyclic amides of this size. The presence of a secondary amine (N-H) in the azetidine ring and the N-H group within the lactam ring would give rise to characteristic stretching vibrations. These N-H stretching bands typically appear in the region of 3300-3500 cm⁻¹ and can be sharp to moderately broad. libretexts.org Primary amines show two bands in this region, while secondary amines show one, which helps in their identification. pressbooks.pub

The ether linkage (C-O-C) is characterized by a stretching vibration in the fingerprint region of the spectrum, typically appearing as a strong band between 1000 and 1300 cm⁻¹. lumenlearning.com The C-N stretching vibrations from both the azetidine and azepanone rings also occur in this region, generally between 1020 and 1250 cm⁻¹. Finally, the stretching and bending vibrations of the C-H bonds in the alkane portions of the rings are expected in their usual regions: 2850-3000 cm⁻¹ for C-H stretching and around 1350-1470 cm⁻¹ for C-H bending. libretexts.org

The collective presence and specific positions of these absorption bands would provide definitive evidence for the molecular structure of this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | Secondary Amine / Lactam | N-H Stretch | Medium, Sharp |

| 2850 - 3000 | Alkane | C-H Stretch | Medium to Strong |

| 1650 - 1690 | Lactam (Amide) | C=O Stretch | Strong, Sharp |

| 1350 - 1470 | Alkane | C-H Bend | Variable |

| 1000 - 1300 | Ether | C-O-C Stretch | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique provides an atomic-resolution map of the molecule, offering unparalleled insight into its conformation and stereochemistry.

For this compound, which possesses two chiral centers (at the C3 positions of both the azetidine and azepanone rings), X-ray crystallography is indispensable for establishing the absolute stereochemistry (R/S configuration) of each stereoisomer. By analyzing a single crystal of an enantiomerically pure sample, the spatial arrangement of the atoms can be determined unambiguously.

A typical X-ray crystallographic analysis would report key parameters such as the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules within the crystal lattice.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the molecule within the crystal. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the x-axis. | 8.5 |

| b (Å) | Unit cell dimension along the y-axis. | 10.2 |

| c (Å) | Unit cell dimension along the z-axis. | 12.1 |

| α (°) | Unit cell angle between b and c axes. | 90 |

| β (°) | Unit cell angle between a and c axes. | 90 |

| γ (°) | Unit cell angle between a and b axes. | 90 |

| Z | Number of molecules per unit cell. | 4 |

Computational and Theoretical Investigations of 3 Azetidin 3 Yloxy Azepan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate electron distribution, orbital energies, and molecular properties that govern chemical reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 3-(Azetidin-3-yloxy)azepan-2-one, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and dihedral angles. Key ground state properties such as the dipole moment and the distribution of atomic charges can be predicted, offering insights into the molecule's polarity and intermolecular interactions.

The presence of electronegative oxygen and nitrogen atoms is expected to result in a significant dipole moment. The lone pairs on these atoms and the carbonyl group of the azepan-2-one (B1668282) ring are key sites for electronic activity. DFT calculations can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the carbonyl carbon is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen and nitrogen atoms will possess partial negative charges.

Interactive Table: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | ~3.5 - 4.5 | Debye |

| Partial Charge on Carbonyl Carbon | +0.4 to +0.6 | e |

| Partial Charge on Ethereal Oxygen | -0.5 to -0.7 | e |

| Partial Charge on Azetidine (B1206935) Nitrogen | -0.3 to -0.5 | e |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. pku.edu.cn

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the ethereal oxygen, reflecting the molecule's potential as a nucleophile. rsc.org The LUMO, conversely, is expected to be centered on the electron-deficient carbonyl group of the azepan-2-one ring, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Interactive Table: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 to -7.5 | Azetidine N, Ethereal O |

| LUMO | +1.0 to +2.0 | Carbonyl C=O of Azepan-2-one |

| HOMO-LUMO Gap | 7.5 to 9.5 | - |

Conformational Analysis and Energy Minima

The three-dimensional shape of a molecule is crucial for its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule.

Molecular mechanics and dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. mdpi.comsciencepg.com These methods can identify low-energy conformers and the energy barriers between them.

The azepan-2-one ring is known to adopt several conformations, with the chair and boat forms being the most significant. researchgate.net The azetidine ring is less flexible due to its strained nature but can still undergo puckering. The linkage between these two rings via an ether bond introduces additional rotational freedom. MD simulations can map the potential energy surface, revealing the most probable conformations and their relative populations at a given temperature.

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which is a driving force for its chemical reactivity. This strain arises from angle and torsional strain due to the deviation from ideal bond angles. In contrast, the seven-membered azepan-2-one ring is more flexible but can still exhibit transannular strain.

Computational methods can quantify the strain energy of each ring within the molecule. The strain in the azetidine ring is expected to make the C-N and C-C bonds susceptible to cleavage under certain conditions, a key aspect of its reactivity. Analysis of a classical force field expression suggests that the caprolactam ring is more strained than cycloheptene due to unfavorable bending interactions. researchgate.net

Reaction Mechanism Elucidation for Key Synthetic Steps

A plausible synthetic route to this compound involves the formation of the ether linkage, for example, through a Williamson ether synthesis. wikipedia.orgbyjus.com This reaction would involve the deprotonation of an azetidin-3-ol (B1332694) derivative to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a suitable azepan-2-one precursor. libretexts.orglibretexts.orgchemistrytalk.org

Transition State Characterization

Information regarding the transition state characterization for the synthesis or reactions of this compound is not available in the reviewed literature. Such studies would typically involve high-level quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures involved in its formation or subsequent reactions. This analysis is crucial for understanding reaction mechanisms and kinetics.

Prediction of Regioselectivity and Stereoselectivity

There are no specific published predictions of regioselectivity and stereoselectivity for the synthesis of this compound. Theoretical predictions in this area would generally employ computational models to evaluate the energy barriers for the formation of different regioisomers and stereoisomers, thereby predicting the most likely product outcomes. These calculations often consider factors such as steric hindrance and electronic effects in the reactants and transition states.

Structure-Property Relationship Studies (excluding biological properties)

Specific structure-property relationship studies for this compound, excluding biological properties, are not documented in the available scientific resources. Research in this area would focus on correlating the molecule's three-dimensional structure with its physicochemical properties, such as solubility, polarity, and spectroscopic characteristics. Such studies are valuable for predicting the behavior of the compound in various chemical and physical environments.

Chemical Reactivity and Derivatization Strategies for 3 Azetidin 3 Yloxy Azepan 2 One

Functionalization of the Azepan-2-one (B1668282) Ring System

The azepan-2-one ring, a derivative of ε-caprolactam, offers several sites for chemical modification, including the lactam nitrogen, the carbonyl group, and the carbon atoms of the ring.

Reactions at the Lactam Nitrogen

The nitrogen atom of the lactam in the azepan-2-one ring is a nucleophilic center and can participate in various substitution reactions.

N-Alkylation and N-Arylation: The lactam nitrogen can be alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. rsc.org Similarly, N-arylation can be performed using aryl halides under conditions suitable for Buchwald-Hartwig amination. These reactions would yield N-substituted derivatives, which could be valuable for modulating the compound's properties.

N-Acylation: Acylation of the lactam nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-3-(azetidin-3-yloxy)azepan-2-one |

| N-Arylation | Aryl halide (e.g., PhBr), Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl-3-(azetidin-3-yloxy)azepan-2-one |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(azetidin-3-yloxy)azepan-2-one |

Modifications at the Carbonyl Group

The carbonyl group of the lactam is another key reactive site.

Reduction to Amine: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the azepan-2-one ring into a substituted azepane. This transformation would yield a cyclic amine.

Thionation: Reaction with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl group, affording the corresponding thiolactam. This modification significantly alters the electronic properties of the ring.

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction | Lithium aluminum hydride (LiAlH₄), Solvent (e.g., THF) | 3-(Azetidin-3-yloxy)azepane |

| Thionation | Lawesson's reagent, Solvent (e.g., Toluene), Heat | 3-(Azetidin-3-yloxy)azepane-2-thione |

Substitutions at Other Positions of the Azepan Ring

Functionalization at the carbon atoms of the azepan ring, particularly at the α-position to the carbonyl group (C3), can be achieved through enolate chemistry.

α-Alkylation and α-Arylation: Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with electrophiles like alkyl halides or be used in palladium-catalyzed α-arylation reactions. rsc.org This allows for the introduction of various substituents at the C3 position.

Introduction of a Double Bond: The introduction of a double bond adjacent to the carbonyl group can be achieved, for instance, by α-selenation followed by oxidative elimination. rsc.org This would lead to an α,β-unsaturated lactam, a versatile intermediate for further reactions. rsc.org

| Reaction Type | Reagents and Conditions | Expected Product |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. Alkyl halide (e.g., CH₃I) | 3-Alkyl-3-(azetidin-3-yloxy)azepan-2-one |

| α-Arylation | 1. Base; 2. Pd catalyst, Ligand, Aryl halide | 3-Aryl-3-(azetidin-3-yloxy)azepan-2-one |

| Dehydrogenation | 1. Phenylselenenyl chloride; 2. Oxidizing agent (e.g., H₂O₂) | 3-(Azetidin-3-yloxy)-1,5,6,7-tetrahydroazepin-2-one |

Transformations Involving the Azetidine (B1206935) Moiety

The strained four-membered azetidine ring is susceptible to various transformations, including ring-opening reactions and functionalization of the nitrogen atom.

Ring-Opening Reactions of the Azetidine Ring

The inherent ring strain of the azetidine moiety makes it prone to ring-opening under certain conditions.

Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, which facilitates nucleophilic attack and subsequent ring cleavage. nih.gov The outcome of the reaction would depend on the nucleophile present in the reaction medium. For instance, reaction with hydrogen halides could lead to the formation of a γ-haloamine.

Intramolecular Ring Opening: Depending on the substituents on the azepan-2-one ring, intramolecular ring-opening of the azetidine could be triggered. For example, if a nucleophilic group is introduced on the lactam nitrogen, it could potentially attack the azetidine ring, leading to fused or spirocyclic structures.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-Mediated Ring Opening | Strong acid (e.g., HBr), Heat | 3-((3-bromopropyl)amino)azepan-2-one |

Functionalization of the Azetidine Nitrogen

The secondary amine in the azetidine ring is a key site for derivatization.

N-Alkylation and N-Arylation: Similar to the lactam nitrogen, the azetidine nitrogen can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. rsc.org N-arylation can be achieved via Buchwald-Hartwig amination. These reactions provide a straightforward way to introduce a wide variety of substituents.

N-Acylation: The azetidine nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base. This is a common strategy to protect the amine or to introduce specific functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, would yield the corresponding N-sulfonylated derivatives. The sulfonyl group can act as a protecting group and can also influence the reactivity of the azetidine ring.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide), Base (e.g., K₂CO₃) | 3-((1-Alkylazetidin-3-yl)oxy)azepan-2-one |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | 3-((1-Alkylazetidin-3-yl)oxy)azepan-2-one |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | 3-((1-Arylazetidin-3-yl)oxy)azepan-2-one |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Et₃N) | 3-((1-Acylazetidin-3-yl)oxy)azepan-2-one |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base (e.g., Pyridine) | 3-((1-Sulfonylazetidin-3-yl)oxy)azepan-2-one |

Substitutions on the Azetidine Carbon Atoms

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity. rsc.org While the ring is more stable than an aziridine (B145994), its strained nature makes it a valuable synthetic template. rsc.org Functionalization of the carbon atoms of the azetidine ring in 3-(Azetidin-3-yloxy)azepan-2-one, specifically at the C2 and C4 positions, can be approached through several established methods for azetidine derivatization.

One primary strategy involves the deprotonation and subsequent alkylation of the α-carbon to the nitrogen atom. Research has demonstrated the feasibility of base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles. rsc.org In this process, a strong base like lithium diisopropylamide (LDA) is used to generate a carbanion at the C2 position, which then reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. rsc.org This diastereoselective approach highlights the potential to introduce substituents at the C2 position of the azetidine moiety in the target molecule, assuming appropriate N-protection. rsc.org

Modern synthetic methods also offer pathways through transition-metal-catalyzed C(sp³)–H activation. nih.gov Palladium-catalyzed reactions, for instance, can directly functionalize the C-H bonds of azetidines. rsc.orgresearchgate.net These reactions often require a directing group to achieve site-selectivity, and can be used for arylations and other C-C bond-forming reactions. researchgate.netnih.gov For the target molecule, the azetidine nitrogen or a suitable N-substituent could potentially direct a catalyst to activate an adjacent C-H bond for subsequent functionalization.

Table 1: Potential Strategies for Substitution on Azetidine Carbon Atoms

| Reaction Type | Reagents/Conditions | Potential Outcome | Reference(s) |

|---|---|---|---|

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Electrophile (e.g., Benzyl bromide) | Introduction of an alkyl or benzyl group at the C2 position of the azetidine ring. | rsc.org |

| C-H Arylation | Pd(OAc)₂, Aryl-I, AgOAc | Direct introduction of an aryl group at a C-H position, typically requiring a directing group. | nih.gov |

Reactions at the Ether Linkage

The ether linkage in this compound is a key structural feature that connects the two heterocyclic rings. The cleavage of this C-O-C bond is a common ether reaction, typically achieved under strongly acidic conditions. wikipedia.orglibretexts.org

The standard method for ether cleavage involves refluxing the ether with a strong hydrohalic acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgkhanacademy.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.org A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms via either an Sₙ1 or Sₙ2 mechanism. wikipedia.org

For this compound, the specific cleavage pathway would depend on which carbon atom (the azetidine C3 or the azepanone C3) is more susceptible to nucleophilic attack.

Path A (Attack at Azetidine): Nucleophilic attack at the C3 of the azetidine ring would yield 3-haloazetidine and 3-hydroxyazepan-2-one (B14912123).

Path B (Attack at Azepanone): Nucleophilic attack at the C3 of the azepan-2-one ring would yield 3-hydroxyazetidine and 3-haloazepan-2-one.

Given the stability of the respective potential intermediates, the reaction mechanism would be determined. Neither position is likely to form a particularly stable carbocation, suggesting an Sₙ2 pathway is more probable under these conditions. Specialized reagents may also effect cleavage; for instance, ozone has been used to selectively cleave N-benzhydryl groups from strained aziridine rings, indicating that tailored conditions can be developed for specific functional groups on strained heterocycles. researchgate.net

Table 2: General Conditions for Acidic Ether Cleavage

| Reagent | Conditions | Mechanism | Potential Products | Reference(s) |

|---|---|---|---|---|

| HBr (excess) | Heat/Reflux | Sₙ2 or Sₙ1 | 3-Bromoazetidine, 3-Hydroxyazepan-2-one | wikipedia.orgkhanacademy.org |

| HI (excess) | Heat/Reflux | Sₙ2 or Sₙ1 | 3-Iodoazetidine (B8093280), 3-Hydroxyazepan-2-one | wikipedia.org |

Formation of Conjugates and Polymeric Structures

The bifunctional nature of this compound allows for its use as a scaffold in the formation of larger molecular assemblies, including conjugates and polymers.

Conjugates: The secondary amine within the azetidine ring is a nucleophilic center and a prime site for derivatization to form molecular conjugates. Standard amine chemistry can be readily applied. For example, the nitrogen can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or undergo reductive amination with aldehydes and ketones. rsc.orgnih.gov Such reactions would attach a wide variety of molecular fragments to the azetidine ring. The synthesis of biologically active compounds often relies on the conjugation of 3-aminoazetidine intermediates to larger molecular scaffolds, underscoring the utility of this approach. google.com

Polymeric Structures: The azepan-2-one portion of the molecule is a derivative of ε-caprolactam, the monomer used to produce the widely used polymer Nylon 6. researchgate.net This occurs via a process called ring-opening polymerization (ROP), which can be initiated cationically, anionically, or hydrolytically. researchgate.netresearchgate.netbcrec.id Subjecting this compound to ROP conditions could lead to the formation of a functionalized polyamide. The resulting polymer would feature the azetidin-3-yloxy group as a pendant side chain along the polyamide backbone. The copolymerization of ε-caprolactam with functionalized lactam monomers is a known and effective strategy for introducing specific functionalities into nylon-type materials, suggesting this pathway is synthetically accessible. rsc.orgacs.org

Table 3: Potential Reactions for Conjugate and Polymer Formation

| Transformation Type | Moiety Involved | Reaction | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Conjugation | Azetidine N-H | Acylation | Acid Chloride (R-COCl), Base | N-Acyl Azetidine Conjugate | rsc.org |

| Azetidine N-H | Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Azetidine Conjugate | nih.gov | |

| Polymerization | Azepan-2-one | Cationic ROP | Acid catalyst (e.g., Maghnite-H⁺), Heat | Functionalized Polyamide | researchgate.netbcrec.id |

Catalyst-Mediated Transformations

Transition metal catalysis offers powerful tools for the selective functionalization of this compound, enabling the formation of new bonds under relatively mild conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. youtube.com To apply these methods (e.g., Suzuki, Heck, Buchwald-Hartwig amination) to the target molecule, a halide or triflate "handle" would first need to be installed on either the azetidine or azepan-2-one ring. For example, if a 3-iodoazetidine derivative were synthesized, it could undergo Suzuki coupling with boronic acids to form a C-C bond at that position, or Buchwald-Hartwig amination to form a C-N bond. researchgate.netorganic-chemistry.org The coordination chemistry of functionalized azetidines has been explored for creating water-soluble catalysts for such couplings. researchmap.jp

Catalytic C-H Activation: A more direct approach is the catalyst-mediated activation of C-H bonds, which avoids the need for pre-functionalization. nih.gov Palladium, rhodium, and iridium catalysts have been developed for the C-H activation of saturated heterocycles and lactams. researchgate.netnih.govacs.org For instance, the lactam functionality could direct a palladium catalyst to functionalize a nearby C(sp³)-H bond on the azepanone ring. researchgate.net Similarly, the azetidine nitrogen could direct C-H activation at an adjacent carbon. nih.gov Gold-catalyzed reactions are also prominent in the synthesis of azetidin-3-ones themselves, proceeding through reactive carbene intermediates. nih.gov While these methods often focus on the synthesis of the ring systems, they establish the principle that these heterocycles are reactive partners in catalytic cycles.

Table 4: Examples of Applicable Catalyst-Mediated Transformations

| Reaction Type | Moiety | Catalyst System | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated Azetidine | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | Arylation or Vinylation of the azetidine ring. | researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig Amination | Halogenated Azetidine | Pd Catalyst, Ligand, Base | Formation of a C-N bond at the azetidine ring. | youtube.comacs.org |

| C(sp³)-H Arylation | Azetidine or Lactam | Pd(OAc)₂, Ligand, Oxidant | Direct formation of a C-Aryl bond without pre-functionalization. | researchgate.netnih.gov |

Potential Applications of 3 Azetidin 3 Yloxy Azepan 2 One in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The structural features of 3-(Azetidin-3-yloxy)azepan-2-one make it a promising intermediate for the synthesis of more elaborate molecular frameworks. The presence of two distinct heterocyclic systems, an ether linkage, and reactive nitrogen and carbonyl functionalities provides multiple avenues for chemical modification.

The high ring strain of the azetidine (B1206935) moiety is a key feature that can be exploited for the construction of more complex heterocyclic systems. rsc.org Azetidines can undergo ring-opening reactions under various conditions, providing access to larger nitrogen-containing scaffolds. rsc.org For instance, nucleophilic attack at the azetidine ring carbons can lead to the formation of substituted pyrrolidines or other larger heterocycles, depending on the nature of the nucleophile and the reaction conditions.

Furthermore, the azepan-2-one (B1668282) ring can also serve as a template for building more intricate structures. The lactam functionality can be hydrolyzed to an amino acid, which can then be used in peptide synthesis or as a precursor for other complex natural product-like molecules. The combination of these two reactive heterocyclic systems in one molecule allows for a stepwise or tandem approach to the synthesis of novel, densely functionalized heterocyclic architectures that would be challenging to access through other synthetic routes.

Table 1: Potential Ring-Opening Reactions of the Azetidine Moiety

| Reagent/Condition | Potential Product | Application |

|---|---|---|

| Strong Nucleophiles (e.g., Grignard reagents) | Substituted Pyrrolidines | Synthesis of alkaloids and pharmaceuticals |

| Lewis or Brønsted Acids | Ring-expanded heterocycles | Access to medium-sized rings |

The term "multifunctional molecules" refers to compounds that possess multiple distinct functional groups, enabling them to participate in a variety of chemical transformations or to exhibit diverse biological activities. mdpi.commdpi.com this compound is inherently multifunctional. The azetidine nitrogen can be functionalized, the lactam can be modified, and the ether linkage can potentially be cleaved or used as a stable linker.

This inherent functionality allows for the selective modification of different parts of the molecule to introduce desired properties. For example, the azetidine nitrogen could be acylated or alkylated to introduce a pharmacophore, while the azepan-2-one ring could be modified to enhance solubility or tune the electronic properties of the molecule. This modular approach to synthesis makes this compound an attractive building block for the creation of libraries of diverse compounds for drug discovery or materials science applications.

Development of Novel Organocatalysts or Ligands

The nitrogen atoms within the this compound structure could serve as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis. The geometry and electronic properties of the resulting metal complex would be influenced by the specific binding mode of the ligand, potentially leading to novel catalytic activity or selectivity.

Moreover, the basic nature of the nitrogen atoms could allow this compound to function as an organocatalyst. Chiral derivatives of azetidine have been successfully employed as organocatalysts in various asymmetric transformations. By introducing chirality into the this compound scaffold, it may be possible to develop new catalysts for stereoselective reactions.

Applications in Polymer Chemistry (e.g., as a monomer or cross-linking agent)

The azepan-2-one moiety is a derivative of ε-caprolactam, the monomer used in the industrial production of Nylon-6 via ring-opening polymerization. Similarly, this compound could potentially act as a monomer in polymerization reactions. The resulting polymer would feature the azetidin-3-yloxy side group, which could impart unique properties to the material, such as altered thermal stability, solubility, or mechanical strength.

The strained azetidine ring also offers the possibility of its use as a cross-linking agent. After the polymerization of the azepan-2-one ring, the pendant azetidine groups could be induced to open and react with other polymer chains, forming a cross-linked network. This would lead to the formation of thermosetting polymers with potentially enhanced rigidity and solvent resistance.

Table 2: Potential Polymerization Applications

| Polymerization Role | Reactive Moiety | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Monomer | Azepan-2-one | Pendant azetidine groups | Functionalized polyamides |

Material Science Applications (e.g., in advanced polymers, smart materials)

The incorporation of this compound into polymers could lead to the development of advanced materials with tailored properties. The presence of the polar ether and amide groups could enhance the hydrophilicity and dye-binding capacity of the resulting polymers.

Furthermore, the reactive nature of the azetidine ring could be exploited to create "smart" materials that respond to external stimuli. For example, a material containing this moiety could be designed to change its properties, such as swelling or color, in response to changes in pH or the presence of specific chemicals that trigger the ring-opening of the azetidine. Such materials could have applications in sensors, drug delivery systems, or self-healing materials.

Supramolecular Chemistry and Host-Guest Interactions

The defined three-dimensional structure and the presence of hydrogen bond donors and acceptors in this compound suggest its potential for use in supramolecular chemistry. It could act as a guest molecule, fitting into the cavity of a larger host molecule, or it could self-assemble to form larger, ordered structures through non-covalent interactions.

The ability to functionalize both the azetidine and azepan-2-one rings provides a means to systematically modify the molecule's shape and electronic properties to optimize its binding affinity and selectivity for specific host molecules. This could lead to the development of new molecular recognition systems for sensing or separation applications.

Conclusions and Future Research Perspectives

Summary of Key Achievements in the Study of 3-(Azetidin-3-yloxy)azepan-2-one

Currently, there are no documented syntheses or studies of this compound in published literature. Therefore, the primary "achievement" in this context is the conceptualization of the molecule itself as a promising research target. The key intellectual achievement lies in identifying the potential value of combining two distinct and valuable chemical entities.

Azetidine (B1206935) Scaffold: The azetidine ring is a privileged structure in drug discovery. nih.govenamine.net Its strained four-membered ring provides a rigid, three-dimensional scaffold that can improve metabolic stability and binding affinity to biological targets. rsc.orgresearchgate.net Numerous approved drugs and clinical candidates incorporate the azetidine moiety to enhance their pharmacological profiles. nih.gov

Azepan-2-one (B1668282) (Caprolactam) Scaffold: Azepan-2-one, commonly known as ε-caprolactam, is the monomer for Nylon-6, a major industrial polymer. wikipedia.org Functionalized caprolactams are of growing interest for creating novel polyamides with tailored properties. rsc.orgacs.org

The hypothetical construction of this compound is thus an achievement in design, proposing a molecule that could uniquely bridge the gap between medicinal chemistry and materials science.

Identification of Remaining Challenges and Unexplored Areas

The study of this compound is entirely an unexplored area. The most significant and immediate challenge is its chemical synthesis.

Synthetic Hurdles: The primary challenge is the formation of the ether linkage at the C3 position of the azepan-2-one ring. The α-position to the lactam carbonyl is not straightforward to functionalize via standard nucleophilic substitution reactions like the Williamson ether synthesis without competing side reactions. masterorganicchemistry.comwikipedia.org Furthermore, the stability of the strained azetidine ring during the coupling reaction must be considered. nih.gov

Lack of Precedent: There is no existing literature to guide the development of a synthetic route, meaning any attempt would be highly exploratory.

Purification and Characterization: Isolating and purifying the target compound from potential side products, such as C- vs. O-alkylation products or products from ring-opening of the azetidine, would present a significant challenge.

Chemical Stability: The stability of the final molecule is unknown. The strained azetidine ring can be susceptible to ring-opening under acidic or nucleophilic conditions, a process that could be influenced by the neighboring lactam functionality. nih.gov

Directions for Advanced Synthetic Methodologies

Overcoming the synthetic challenges requires exploring modern and advanced synthetic methods. A plausible retrosynthetic analysis suggests disconnecting the ether bond, leading to two key precursors: a 3-hydroxyazepan-2-one (B14912123) derivative and a reactive, N-protected 3-azetidinyl derivative.

Proposed Synthetic Precursors:

| Precursor A | Precursor B | Protecting Group (PG) | Leaving Group (X) |

| 3-Hydroxyazepan-2-one | N-PG-3-X-azetidine | Boc, Cbz | Br, I, OTs, OMs |

A potential forward synthesis could involve:

Synthesis of Precursor A (3-Hydroxyazepan-2-one): This could potentially be achieved through the α-hydroxylation of a suitable N-protected azepan-2-one enolate.

Synthesis of Precursor B (N-Protected 3-Haloazetidine): N-Boc-3-hydroxyazetidine is a commercially available starting material. chemicalbook.comsigmaaldrich.com This can be converted to a species with a good leaving group, such as N-Boc-3-bromoazetidine or a tosylate derivative.

Coupling Reaction: A Williamson ether synthesis could be attempted by deprotonating the hydroxyl group of Precursor A with a strong, non-nucleophilic base followed by reaction with Precursor B. masterorganicchemistry.combyjus.com Conditions would need to be carefully optimized to favor O-alkylation and prevent side reactions. Alternative methods like the Mitsunobu reaction could also be explored.

Deprotection: Removal of the protecting group (e.g., Boc) from the azetidine nitrogen would yield the final target compound.

Prospects for Novel Chemical Transformations and Derivatizations

Once synthesized, this compound would be a versatile platform for creating a library of novel compounds. The presence of multiple reactive sites allows for diverse derivatizations.

On the Azetidine Ring: The secondary amine of the azetidine is a prime site for functionalization. It can undergo N-alkylation, N-acylation, N-arylation, or reductive amination to install a wide variety of substituents, which is a common strategy in drug discovery to modulate a compound's properties. nih.gov

On the Azepan-2-one Ring: The lactam nitrogen can be alkylated or acylated, although this is typically less reactive than the azetidine nitrogen.

Ring-Opening Reactions: The strained azetidine ring could be selectively opened with various nucleophiles to generate linear amino alcohol derivatives. rsc.org Concurrently, the azepan-2-one ring can undergo ring-opening polymerization. mdpi.com

Table of Potential Derivatives:

| Reaction Site | Reaction Type | Potential Substituent (R) | Resulting Structure |

| Azetidine N-H | N-Alkylation | Benzyl (B1604629), Methyl, etc. | 3-(1-R-Azetidin-3-yloxy)azepan-2-one |

| Azetidine N-H | N-Acylation | Acetyl, Benzoyl, etc. | 3-(1-Acyl-azetidin-3-yloxy)azepan-2-one |

| Azepan-2-one N-H | N-Alkylation | Methyl, Ethyl, etc. | 1-R-3-(Azetidin-3-yloxy)azepan-2-one |

Potential for Broader Impact in Synthetic Organic Chemistry and Materials Science

The development of a robust synthesis for this compound and its derivatives could have a significant impact on multiple fields.

Medicinal Chemistry: The compound itself could be screened for biological activity, acting as a novel scaffold. The azetidine moiety provides a rigid vector for substituents, while the lactam portion could engage in hydrogen bonding interactions with biological targets. nih.gov Its derivatives could lead to new classes of therapeutic agents.

Materials Science: As a functionalized caprolactam, this compound could serve as a novel monomer for anionic ring-opening polymerization. rsc.orgmdpi.com This would produce a polyamide (Nylon-6) with pendant azetidine groups along the polymer chain. These pendant groups could be used for post-polymerization modification, cross-linking, or to impart unique properties to the material, such as altered solubility, thermal stability, or the ability to chelate metals. tandfonline.commdpi.com This creates a pathway to new "smart" or functional polymers with applications ranging from advanced coatings to biomaterials. researchgate.netuva.es

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Azetidin-3-yloxy)azepan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions between azetidine and azepan-2-one derivatives. Key factors include solvent choice (e.g., dichloromethane or 1,2-dimethoxyethane), temperature control (room temperature to reflux), and catalysts (e.g., triethylamine). For example, optimizing the molar ratio of reactants and using anhydrous conditions can improve yields (>70%) and reduce byproducts. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., azetidine ring protons at δ 3.2–3.8 ppm).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and bond angles, particularly for chiral centers .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 255.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. Strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks, indicating rotational barriers (e.g., hindered azetidine ring rotation).

- Computational modeling : Density Functional Theory (DFT) simulations (using Gaussian or ORCA) predict chemical shifts and compare with experimental data .

- Deuterated solvents : Use of DMSO-d6 or CDCl3 to eliminate solvent-induced shifts .

Q. What strategies optimize the pharmacological activity of this compound in receptor-binding assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the azetidine oxygen with sulfur) to enhance binding to GABA receptors.

- In vitro assays : Use HEK293 cells expressing human α1β2γ2 GABA receptors to measure EC50 values.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to key residues (e.g., Tyr157 in GABA receptors) .

Q. How do solvent polarity and pH influence the stability of this compound during storage?

- Methodological Answer :

- Accelerated stability studies : Store samples in buffered solutions (pH 4–9) at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC (e.g., hydrolysis of the azetidine ring at pH >8).

- Lyophilization : For long-term storage, lyophilize in amber vials under nitrogen to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different assay systems?

- Methodological Answer :

- Assay standardization : Normalize protocols (e.g., cell line passage number, incubation time) to minimize variability.

- Positive controls : Compare with known agonists/antagonists (e.g., muscimol for GABA receptors) to validate assay sensitivity.

- Meta-analysis : Use tools like RevMan or PRISMA guidelines to statistically reconcile data from disparate studies .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer :

- CYP450 metabolism : SwissADME or ADMET Predictor™ identifies likely Phase I oxidation sites (e.g., azetidine ring).

- Metabolite identification : Combine LC-MS/MS with software like MetaboLynx to detect glucuronidation or sulfation products .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.